molecular formula C33H38O3S2 B13927172 2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium CAS No. 197447-16-8

2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium

Cat. No.: B13927172
CAS No.: 197447-16-8
M. Wt: 546.8 g/mol
InChI Key: USMVHTQGEMDHKL-UHFFFAOYSA-M
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Description

Triphenylsulfonium 2,4,6-triisopropylphenylsulfonate is a chemical compound known for its applications in photochemistry and photolithography. It is a photoacid generator, meaning it releases acid upon exposure to light. This property makes it valuable in various industrial and scientific applications, particularly in the field of microelectronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylsulfonium 2,4,6-triisopropylphenylsulfonate typically involves the reaction of triphenylsulfonium salts with 2,4,6-triisopropylbenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as acetonitrile, under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Triphenylsulfonium 2,4,6-triisopropylphenylsulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action for triphenylsulfonium 2,4,6-triisopropylphenylsulfonate involves the generation of acid upon exposure to light. The compound absorbs photons, leading to the cleavage of the sulfonium-sulfonate bond and the release of a proton (H+). This acid generation can catalyze various chemical reactions, making it useful in photolithographic processes .

Comparison with Similar Compounds

Similar Compounds

  • Triphenylsulfonium triflate
  • Triphenylsulfonium nonaflate
  • Triphenylsulfonium hexafluoroantimonate

Uniqueness

Triphenylsulfonium 2,4,6-triisopropylphenylsulfonate is unique due to its specific photochemical properties and the stability provided by the 2,4,6-triisopropylphenylsulfonate group. This stability allows for more controlled and efficient acid generation compared to other similar compounds .

Properties

CAS No.

197447-16-8

Molecular Formula

C33H38O3S2

Molecular Weight

546.8 g/mol

IUPAC Name

triphenylsulfanium;2,4,6-tri(propan-2-yl)benzenesulfonate

InChI

InChI=1S/C18H15S.C15H24O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h1-15H;7-11H,1-6H3,(H,16,17,18)/q+1;/p-1

InChI Key

USMVHTQGEMDHKL-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)[O-])C(C)C.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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